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molecular formula C9H9NO3 B092919 2-Hydroxy-5-acetamidobenzaldehyde CAS No. 16358-44-4

2-Hydroxy-5-acetamidobenzaldehyde

Cat. No. B092919
M. Wt: 179.17 g/mol
InChI Key: XWMLFCHJBNDGFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08686180B2

Procedure details

25 g of N-(4-hydroxyphenyl)acetamide (0.165 mol; 1 equivalent) and 92.7 g of trifluoroacetic acid (0.661 mol; 4 equivalents) are placed in a 500 ml reactor. The mixture is stirred, and 92.7 g of hexamethylenetetramine (0.661 mol; 4 equivalents) are then added portionwise. The reaction is exothermic. A temperature of 70° C. is maintained over 18 hours, while monitoring the reaction progress by thin-layer chromatography (eluent: 8/2 toluene/methanol). The reaction medium is allowed to warm to room temperature. It becomes thick, and is diluted by addition of 200 ml of water to facilitate the stirring. 100 ml of ethyl acetate are then added. Stirring is continued and the phases are allowed to separate by settling. 300 ml of water and 200 ml of ethyl acetate are added, the mixture is stirred and the phases are then allowed to separate by settling. The aqueous phase is removed first, then the organic phase. The organic phase is then washed twice with 150 ml of water in total to collect, after phase separation, a new organic phase and a new aqueous phase. This new organic phase is then concentrated on a rotary evaporator (T=45° C.; 50 mmHg). 14 g of the desired compound are thus obtained in the form of crystals recovered from an orange-red solution.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
92.7 g
Type
reactant
Reaction Step One
Quantity
92.7 g
Type
reactant
Reaction Step Two
Name
toluene methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9](=[O:11])[CH3:10])=[CH:4][CH:3]=1.FC(F)(F)[C:14](O)=[O:15].C1N2CN3CN(C2)CN1C3.C1(C)C=CC=CC=1.CO>C(OCC)(=O)C.O>[CH:14]([C:7]1[CH:6]=[C:5]([NH:8][C:9](=[O:11])[CH3:10])[CH:4]=[CH:3][C:2]=1[OH:1])=[O:15] |f:3.4|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
OC1=CC=C(C=C1)NC(C)=O
Name
Quantity
92.7 g
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Two
Name
Quantity
92.7 g
Type
reactant
Smiles
C1N2CN3CN1CN(C2)C3
Step Three
Name
toluene methanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C.CO
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
Stirring
CUSTOM
Type
CUSTOM
Details
to separate
ADDITION
Type
ADDITION
Details
300 ml of water and 200 ml of ethyl acetate are added
STIRRING
Type
STIRRING
Details
the mixture is stirred
CUSTOM
Type
CUSTOM
Details
to separate
CUSTOM
Type
CUSTOM
Details
The aqueous phase is removed first
WASH
Type
WASH
Details
The organic phase is then washed twice with 150 ml of water in total
CUSTOM
Type
CUSTOM
Details
to collect
CUSTOM
Type
CUSTOM
Details
after phase separation
CONCENTRATION
Type
CONCENTRATION
Details
This new organic phase is then concentrated on a rotary evaporator (T=45° C.; 50 mmHg)

Outcomes

Product
Name
Type
product
Smiles
C(=O)C=1C=C(C=CC1O)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 14 g
YIELD: CALCULATEDPERCENTYIELD 47.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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